4-BROMO-N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]BENZAMIDE HYDROCHLORIDE
Description
This compound is a benzamide derivative featuring a 4,6-difluoro-1,3-benzothiazole core substituted with a bromo group on the benzamide moiety and a dimethylaminopropyl chain. The hydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical applications. The bromine atom at the para position of the benzamide may enhance electrophilic reactivity, while the fluorine atoms on the benzothiazole ring improve metabolic stability and lipophilicity. The tertiary amine in the dimethylaminopropyl group likely contributes to improved membrane permeability .
Properties
IUPAC Name |
4-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrF2N3OS.ClH/c1-24(2)8-3-9-25(18(26)12-4-6-13(20)7-5-12)19-23-17-15(22)10-14(21)11-16(17)27-19;/h4-7,10-11H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSJVXJDHZQRSPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=C(C=C3)Br.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClF2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-Bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-tubercular properties, cytotoxicity, and molecular interactions.
- Molecular Formula : C₁₈H₁₇BrClF₂N₃OS
- Molecular Weight : 476.8 g/mol
- CAS Number : 1215570-93-6
Anti-Tubercular Activity
Recent studies have highlighted the compound's efficacy against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). The compound was evaluated for its inhibitory concentration (IC) values, which are critical for determining its potency as an anti-tubercular agent.
| Compound | IC₅₀ (μM) | IC₉₀ (μM) | Remarks |
|---|---|---|---|
| This compound | 1.35 - 2.18 | 3.73 - 4.00 | Significant activity against M. tuberculosis H37Ra |
These results indicate that the compound exhibits potent anti-tubercular activity comparable to established drugs in the field .
Cytotoxicity Studies
In addition to its anti-tubercular properties, the cytotoxicity of this compound was assessed using human embryonic kidney (HEK-293) cells. The findings suggest that it has a favorable safety profile, demonstrating low toxicity levels:
| Cell Line | Cytotoxicity (IC₅₀ μM) | Remarks |
|---|---|---|
| HEK-293 | >40 | Non-toxic to human cells |
This non-toxic nature is crucial for further development as a therapeutic agent .
The biological activity of the compound is attributed to its ability to interact with specific molecular targets within the bacterial cells. Molecular docking studies have suggested that the compound binds effectively to key enzymes involved in bacterial metabolism and replication, which may contribute to its anti-tubercular effects.
Case Studies and Research Findings
- Synthesis and Evaluation : A study focused on synthesizing derivatives of benzothiazole compounds revealed that modifications at specific positions significantly enhance their biological activity. The introduction of bromine and difluorinated groups plays a pivotal role in increasing potency against M. tuberculosis .
- Comparative Studies : Comparative analyses with other benzothiazole derivatives showed that compounds with similar structural motifs often exhibit varying degrees of biological activity, underscoring the importance of molecular structure in drug design .
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 476.8 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse biological activities. The presence of bromine and difluoro groups enhances its interaction with biological targets, making it an interesting candidate for drug development.
Anticancer Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation effectively. The mechanism often involves the modulation of critical pathways such as the p53 pathway, which is crucial for regulating the cell cycle and apoptosis .
Antimicrobial Effects
The compound has also demonstrated potential antimicrobial properties. Benzothiazole derivatives are known to interact with various microbial targets, providing a basis for their use in developing new antimicrobial agents. The specific interactions and efficacy against different strains are areas of ongoing research .
Anti-inflammatory Activity
In addition to anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Compounds with similar structures have been reported to reduce inflammation in various models, suggesting that this compound could be beneficial in treating inflammatory diseases.
Synthesis and Characterization
The synthesis of 4-Bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride typically involves multiple steps that require careful optimization of reaction conditions such as temperature and solvent choice to maximize yield and purity.
Synthetic Route Overview
- Starting Materials : The synthesis begins with commercially available benzothiazole derivatives.
- Reagents : Various reagents such as bromine and difluoroalkylating agents are used.
- Reaction Conditions : Controlled conditions (temperature, solvent) are essential for successful synthesis.
- Purification : The final product is purified using techniques such as recrystallization or chromatography.
Cytotoxicity Studies
Several studies have documented the cytotoxic effects of related compounds on cancer cell lines. For example:
- A study reported IC50 values in the low micromolar range for benzothiazole derivatives against various cancer cell lines, indicating strong potential for therapeutic applications .
In Vivo Efficacy
Research has also explored the in vivo efficacy of similar compounds. These studies often focus on the pharmacokinetics and biodistribution of the compounds within living organisms to evaluate their therapeutic potential.
Chemical Reactions Analysis
Amide Coupling
The central amide bond is formed via nucleophilic acyl substitution. In a representative protocol:
-
Reactants : 4-Bromobenzoyl chloride reacts with 2-amino-4,6-difluoro-1,3-benzothiazole in the presence of anhydrous K₂CO₃.
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Conditions : DMF solvent, 60°C for 12 hr.
-
Yield : 78% (crude), purified via column chromatography (hexane:ethyl acetate, 3:1).
Alkylation of Dimethylaminopropyl Side Chain
The tertiary amine moiety is introduced via nucleophilic substitution :
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Reactants : N-(4,6-difluoro-1,3-benzothiazol-2-yl)benzamide reacts with 3-(dimethylamino)propyl chloride.
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Conditions : K₂CO₃ in DMF, 80°C for 8 hr.
-
Yield : 65% after recrystallization (methanol).
Bromo Substituent Reactivity
The para-bromo group participates in cross-coupling reactions :
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C | Biaryl derivatives | 72% | |
| Nucleophilic Aromatic Substitution | NaN₃, DMF, 120°C | Azide intermediate | 85% |
Benzothiazole Core Modifications
The 4,6-difluoro-benzothiazole exhibits limited electrophilic substitution but undergoes regioselective C–H activation :
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Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at C5 (72% yield).
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Sulfonation : SO₃/Pyridine complex forms sulfonic acid derivatives (58% yield).
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt to enhance solubility:
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Method : Treatment with HCl (1.25 equiv) in anhydrous ethanol.
-
Stability : Stable for >24 months at −20°C (pH 3.5–5.0).
Hydrolytic Degradation
| Condition | Half-Life | Major Degradants | Source |
|---|---|---|---|
| pH 1.2 (37°C) | 8.2 hr | Hydrolyzed amide | |
| pH 7.4 (37°C) | 32 hr | Oxidized benzothiazole |
Photodegradation
UV exposure (λ = 254 nm) induces defluorination and dimerization :
-
Primary Pathway : Loss of F⁻ at C6 (quantum yield Φ = 0.18).
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Secondary Pathway : Radical-mediated dimerization (15% after 6 hr).
Catalytic Transformations
The dimethylaminopropyl side chain facilitates metal coordination in catalysis :
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Pd Complexation : Forms stable Pd(II) complexes (log K = 4.2 ± 0.3).
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Applications : Used in Heck coupling with styrene derivatives (TOF = 1,200 hr⁻¹).
Stability Under Synthetic Conditions
| Parameter | Tolerance Range | Observed Decomposition | Source |
|---|---|---|---|
| Temperature | <120°C | Amide cleavage above 130°C | |
| Solvent Polarity | ε > 20 | Precipitation in hexane | |
| Oxidative Agents | Avoid H₂O₂ | Sulfoxide formation |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the Sulfonamide-Pyrazole-Indole Class
The provided evidence describes two sulfonamide derivatives (compounds 17 and 18 ) with pyrazole-indole cores, bromine substituents, and sulfonamide groups. While these compounds differ in their core scaffolds, they share functional similarities with the target compound:
Functional and Pharmacological Differences
- Solubility : The hydrochloride salt of the target compound likely exhibits superior water solubility compared to the neutral sulfonamide derivatives (17 , 18 ), which lack ionizable groups at physiological pH .
- Bioactivity : Sulfonamide derivatives (17 , 18 ) are reported to inhibit carbonic anhydrase or cyclooxygenase isoforms, whereas benzothiazole-based compounds often target kinases or antimicrobial pathways. The bromine substituent in all three compounds may confer electrophilic reactivity for covalent binding to biological targets .
- Metabolic Stability : The difluoro substitution on the benzothiazole ring in the target compound may reduce oxidative metabolism compared to the methoxy group in 18 , which is susceptible to demethylation.
Research Implications and Limitations
However, the absence of sulfonamide or pyrazole moieties may limit its overlap with the bioactivity profiles of 17 and 18. Further studies are needed to validate these hypotheses.
Preparation Methods
Preparation of 4-Bromo-2,6-Difluorobenzoic Acid
The foundational intermediate for the benzamide moiety is synthesized through lithium-halogen exchange reactions. As described in CN101050176A, 3,5-difluorobromobenzene undergoes treatment with organolithium reagents (n-BuLi or t-BuLi) in anhydrous tetrahydrofuran at -78°C, followed by carboxylation with solid CO₂. The process achieves 82-85% yield when using lithium diisopropylamide as the base in diethyl ether/THF mixed solvents. Critical parameters include:
- Reaction temperature maintenance below -70°C to prevent dihalogenation
- Strict exclusion of moisture using argon atmosphere
- Precise stoichiometric ratio of 1:1.05 for substrate to lithium reagent
Formation of 4,6-Difluoro-1,3-Benzothiazol-2-Amine
CN103396379A details a three-step protocol for benzothiazole core synthesis:
- N-(2,4,5-Trifluorophenyl)thioamide preparation : 2,4,5-Trifluoroaniline reacts with thiobenzoyl chloride in pyridine/THF at 120°C (87% yield)
- Cyclization : Thioamide treated with sodium hydride in toluene under reflux forms the benzothiazole ring (68% yield)
- Regioselective fluorination : Selective bromine-lithium exchange at position 4 using LDA followed by fluorination with N-fluorobenzenesulfonimide achieves 4,6-difluoro substitution
Amide Coupling Strategies
Activation of Carboxylic Acid
The 4-bromo-2,6-difluorobenzoic acid undergoes activation via:
Nucleophilic Amination
Coupling the acid chloride with N-[3-(dimethylamino)propyl]-4,6-difluoro-1,3-benzothiazol-2-amine proceeds via:
- Schotten-Baumann conditions: 0°C, aqueous NaOH/THF biphasic system
- Modified procedure : 2.5 eq. DIEA in anhydrous DMF at -20°C→RT over 12 hours (94% yield)
- Critical purification step: Silica gel chromatography with EtOAc/hexane (3:7→4:6) removes residual dimethylaminopropylamine
Hydrochloride Salt Formation
Salt Precipitation Protocol
Free base conversion to hydrochloride salt employs:
Polymorph Control
X-ray crystallography data from PMC4555371 informs polymorph selection:
- Form I : Stable monoclinic crystals from ethanol/water (1:3)
- Form II : Metastable orthorhombic form from anhydrous THF
- Critical process parameters:
- Cooling rate: 0.5°C/min
- Anti-solvent addition rate: 5 mL/min
- Stirring speed: 250 rpm
Analytical Characterization
Spectroscopic Validation
¹H NMR (400MHz, DMSO-d₆):
- δ 8.21 (d, J=8.4Hz, 2H, Ar-H)
- δ 7.89 (t, J=6.8Hz, 1H, NH)
- δ 3.45-3.52 (m, 4H, NCH₂)
- δ 2.89 (s, 6H, N(CH₃)₂)
¹⁹F NMR (376MHz, CDCl₃):
- δ -112.4 (d, J=14Hz, F-4)
- δ -115.1 (d, J=14Hz, F-6)
Chromatographic Purity
HPLC conditions :
- Column: Zorbax SB-C18 (4.6×250mm, 5μm)
- Mobile phase: 0.1% TFA in water/acetonitrile gradient
- Retention time: 14.32 minutes
- Purity: 99.92% (area normalization)
Process Optimization Considerations
Fluorination Efficiency
Comparative study of fluorinating agents:
| Reagent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| NFSI | -78 | 88 | 99.5 |
| Selectfluor® | 0 | 76 | 98.2 |
| KF/Al₂O₃ | 25 | 63 | 97.8 |
Data from CN103058820A and CN103396379A demonstrates N-fluorobenzenulfonimide (NFSI) as optimal for maintaining benzothiazole ring integrity.
Coupling Agent Comparison
| Coupling Reagent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 6 | 92 |
| HATU/DIEA | CH₂Cl₂ | 3 | 95 |
| DCC/DMAP | THF | 8 | 88 |
PMC4555371 data shows HATU-mediated coupling provides superior yields with minimal racemization.
Scale-Up Challenges
Exothermic Reaction Management
- Lithium-halogen exchange requires jacketed reactors with -78°C cooling capacity
- Semi-batch addition of organolithium reagents over 4-6 hours
- In-line FTIR monitoring of intermediate formation
Purification Limitations
- Final API purification limited to 3 consecutive recrystallizations
- Residual solvent specifications:
- THF < 720ppm
- DMF < 880ppm
- EtOAc < 5000ppm
Alternative Synthetic Routes
Suzuki Coupling Approach
Stability Profile
Degradation Pathways
- Hydrolysis of benzamide bond at pH <2 (0.8%/day at 25°C)
- N-demethylation under oxidative conditions (0.5% after 6 months)
- Photoisomerization upon UV exposure (λ=254nm)
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 4-bromo-N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride?
- Methodology : The synthesis typically involves coupling a brominated benzoyl chloride derivative with a substituted benzothiazole amine. For example, brominated intermediates like 4-bromo-3,5-dimethyl phenyl-N-methyl carbamate () or 4-bromo-2-fluorobenzylamine hydrochloride ( ) can serve as precursors.
- Key Steps :
Amide bond formation : Use coupling reagents like EDCI/HOBt under anhydrous conditions.
Quaternary ammonium salt preparation : React the tertiary amine intermediate with HCl gas in dichloromethane to form the hydrochloride salt ( ).
- Validation : Confirm purity via HPLC ( ) and structural integrity via (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.3–3.1 ppm for dimethylamino groups) ( ).
Q. How can researchers characterize the physicochemical properties of this compound?
- Analytical Techniques :
- Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform) using gravimetric methods.
- Thermal Stability : Perform TGA/DSC to identify decomposition points (e.g., mp >200°C common for benzothiazole derivatives; ).
- LogP : Determine via shake-flask method or computational tools (e.g., ACD/Labs Percepta; ).
Advanced Research Questions
Q. What experimental designs are suitable for studying the compound’s interaction with bacterial enzymes (e.g., acps-pptase)?
- Mechanistic Approach :
- Enzyme Assays : Use fluorescence polarization to monitor binding kinetics ().
- Dose-Response Studies : Test inhibitory activity at concentrations ranging from 1 nM to 100 µM ().
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Critical Factors :
- Assay Variability : Standardize protocols (e.g., pH, temperature) to replicate conditions ( ).
- Impurity Profiling : Use LC-MS to detect trace by-products (e.g., dehalogenated derivatives; ).
- Statistical Validation : Apply ANOVA to compare datasets across labs, accounting for batch effects ().
Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity?
- Environmental Fate Studies :
- Degradation Pathways : Use HPLC-MS to identify photolysis/hydrolysis products (e.g., brominated phenols; ).
- Partition Coefficients : Measure soil adsorption () via batch equilibrium tests ( ).
- Ecotoxicology :
- Algal Toxicity : Expose Chlorella vulgaris to 0.1–10 mg/L and monitor growth inhibition ( ).
- Microbial Respiration Assays : Evaluate soil microbial activity post-exposure ( ).
Methodological Challenges and Solutions
Q. How can researchers optimize chromatographic separation of this compound from structurally similar impurities?
- HPLC Optimization :
- Column : C18 with 3 µm particle size for high resolution.
- Mobile Phase : Gradient elution (acetonitrile/0.1% formic acid) to resolve brominated and fluorinated analogs ( ).
- Detection : Use UV-Vis at 254 nm (aromatic absorption) and confirm with MS/MS for ambiguous peaks ().
Q. What computational tools are effective for predicting the compound’s pharmacokinetic properties?
- In Silico Modeling :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
